molecular formula C11H12F3NO6S2 B1674319 Ladarixin CAS No. 849776-05-2

Ladarixin

Numéro de catalogue B1674319
Numéro CAS: 849776-05-2
Poids moléculaire: 375.3 g/mol
Clé InChI: DDLPYOCJHQSVSZ-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ladarixin is an investigational, oral, small-molecule drug that functions as a non-competitive, dual allosteric inhibitor of CXCL8 (IL-8) receptors, CXCR1 and CXCR2 . It is currently under investigation in clinical trials for its efficacy and safety in adolescents and adults with new-onset type 1 diabetes (T1D) .


Molecular Structure Analysis

Ladarixin has a molecular formula of C11H12F3NO6S2 and an average mass of 375.341 Da . It is a small molecule drug .


Physical And Chemical Properties Analysis

Ladarixin is a solid substance with a molecular weight of 375.34 . It is soluble in DMSO to a concentration of 100 mg/mL .

Applications De Recherche Scientifique

Type 2 Diabetes Mellitus and Obesity Treatment

Ladarixin has shown positive effects on insulin sensitivity, glucose transporters GLUT1 and GLUT4, cytokine proteome profile, and lipid metabolism in adipocytes. This suggests its potential as a treatment for type 2 diabetes mellitus and obesity .

Type 1 Diabetes Progression Delay

A Phase 3 trial is assessing Ladarixin’s effectiveness in delaying the progression of Type 1 Diabetes (T1D) in adolescents and newly-diagnosed adults by inhibiting the biological activity of IL-8 .

Cancer Therapy Enhancement

In pancreatic ductal adenocarcinoma (PDAC), Ladarixin has shown high efficacy in increasing the antitumor effect of anti-PD-1 therapy. It suggests that Ladarixin, in combination with anti-PD-1, might represent an effective approach for cancer treatment .

Improving Insulin Sensitivity and Glucometabolic Outcomes

A randomized, placebo-controlled, double-blinded phase II trial is using Ladarixin as adjunctive therapy to insulin to improve insulin sensitivity and glucometabolic outcomes in adult, insulin-requiring, overweight, insulin-resistant T1D patients .

Mécanisme D'action

Target of Action

Ladarixin is primarily targeted towards CXCR1 and CXCR2 chemokine receptors . These receptors and their ligands (CXCL1/2/3/7/8) play a pivotal role in tumor progression . They are involved in the modulation of the immune tumor microenvironment, which may influence immunotherapy responsiveness .

Mode of Action

Ladarixin acts as a dual inhibitor for CXCR1 and CXCR2 chemokine receptors . It inhibits the activity of these receptors, thereby mitigating the aberrant immune response that results in β-cell destruction . The inhibition of these receptors abrogates motility and induces apoptosis in cultured cells .

Biochemical Pathways

The inhibition of CXCR1/2 by Ladarixin affects several biochemical pathways. It has been shown to inhibit the AKT and NF-kB signaling pathways , which are crucial for cell survival and proliferation . Moreover, Ladarixin treatment has been found to positively regulate insulin sensitivity, glucose transporters GLUT1 and GLUT4, cytokine proteome profile, and lipid metabolism .

Pharmacokinetics

It has been mentioned that ladarixin has improved pharmacokinetic properties that make it suitable for oral chronic administration .

Result of Action

The action of Ladarixin results in several molecular and cellular effects. It has been found to induce apoptosis in cultured cutaneous and uveal melanoma cells and xenografts . Moreover, systemic treatment of melanoma-bearing mice with Ladarixin also polarized intratumoral macrophages to M1 phenotype, abrogated intratumoral de novo angiogenesis, and inhibited melanoma self-renewal .

Action Environment

The effectiveness of Ladarixin can be influenced by various environmental factors. For instance, the tumor microenvironment plays a significant role in the action of Ladarixin . The presence of certain chemokines in the tumor microenvironment can facilitate the progression and metastatic dissemination of tumors via autocrine and paracrine activation of CXCR1 and CXCR2 chemokine receptors . Therefore, the tumor microenvironment can influence the action, efficacy, and stability of Ladarixin.

Safety and Hazards

In the event of exposure, it is recommended to move to fresh air if inhaled, rinse skin thoroughly with water if there is skin contact, and rinse eyes with water if there is eye contact . If ingested, it is advised to wash out the mouth with water and seek medical attention . It is not classified as a hazardous substance or mixture .

Orientations Futures

Ladarixin is currently in Phase 3 clinical trials for its use in new-onset T1D . The results from the Phase 2 trial demonstrated that Ladarixin has potential activity in preserving β-cell function in new-onset T1D . The future clinical development plans for Ladarixin are expected to be announced soon .

Propriétés

IUPAC Name

[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPYOCJHQSVSZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234030
Record name Ladarixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ladarixin

CAS RN

849776-05-2
Record name Ladarixin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ladarixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ladarixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LADARIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ladarixin
Reactant of Route 2
Reactant of Route 2
Ladarixin
Reactant of Route 3
Reactant of Route 3
Ladarixin
Reactant of Route 4
Reactant of Route 4
Ladarixin
Reactant of Route 5
Reactant of Route 5
Ladarixin
Reactant of Route 6
Ladarixin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.